molecular formula C6H3BrF3NO B6314932 4-Bromo-2-(trifluoromethoxy)pyridine CAS No. 1361880-72-9

4-Bromo-2-(trifluoromethoxy)pyridine

Cat. No.: B6314932
CAS No.: 1361880-72-9
M. Wt: 241.99 g/mol
InChI Key: QDPVNEACVAXOKL-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethoxy)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 4-position and a trifluoromethoxy (-OCF₃) group at the 2-position. This compound is of significant interest in medicinal chemistry and materials science due to its electron-withdrawing substituents, which enhance its reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and influence its physicochemical properties. Its structure has been validated via X-ray crystallography and spectroscopic methods in related compounds .

Properties

IUPAC Name

4-bromo-2-(trifluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-4-1-2-11-5(3-4)12-6(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPVNEACVAXOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethoxy)pyridine typically involves the following steps:

    Starting Material: The synthesis begins with pyridine as the starting material.

    Bromination: The pyridine undergoes bromination at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Trifluoromethoxylation: The brominated pyridine is then subjected to trifluoromethoxylation at the 2-position. This step involves the use of a trifluoromethoxylating reagent, such as trifluoromethyl hypofluorite (CF3OF) or trifluoromethyl iodide (CF3I), under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and trifluoromethoxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate (Pd(OAc)2), in the presence of a base like potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF) are typical conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.

    Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Organic Synthesis

4-Bromo-2-(trifluoromethoxy)pyridine serves as an important building block in the synthesis of various organic compounds. Its unique structure allows for the development of complex molecules, particularly in pharmaceutical chemistry.

Key Applications:

  • Synthesis of Drug Candidates : The compound is used as a precursor for synthesizing potential drug candidates, especially those targeting specific biological pathways.
  • Formation of Specialty Chemicals : It is utilized in creating specialty chemicals with unique properties, such as enhanced thermal stability and resistance to degradation.

Research has indicated that derivatives of this compound exhibit notable biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties :

  • A study demonstrated that derivatives could inhibit the growth of Chlamydia trachomatis, showcasing an IC50 value as low as 5.2 μg/mL. This selectivity highlights the potential for developing targeted treatments against this pathogen.

Anticancer Potential :

  • Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The presence of electron-withdrawing groups like trifluoromethoxy enhances reactivity towards biological targets associated with cancer progression.

Case Study 1: Antichlamydial Activity

In a focused study on antichlamydial activity, several analogues of this compound were synthesized and tested against C. trachomatis. The results indicated significant inhibition of bacterial growth, emphasizing the importance of the trifluoromethoxy group in enhancing biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the pyridine ring significantly affect the biological activity of derivatives. For example, replacing the trifluoromethoxy group with other substituents led to a marked decrease in activity, underscoring its critical role in maintaining efficacy.

Industrial Applications

In industrial settings, this compound is employed for:

  • Production of Specialty Chemicals : Its unique properties make it suitable for creating chemicals used in various applications, including agriculture and materials science.
  • Advanced Materials Development : The compound's stability and reactivity allow it to be used in developing materials with specific functional characteristics.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

Substituent Position and Electronic Effects
  • 4-Bromo-2-(trifluoromethoxy)pyridine : The bromine at position 4 and trifluoromethoxy group at position 2 create a meta-directing electronic environment, favoring regioselective reactions. The -OCF₃ group is strongly electron-withdrawing, reducing electron density on the pyridine ring .
  • 2-Bromo-5-(trifluoromethoxy)pyridine (CAS 888327-36-4) : Bromine at position 2 and -OCF₃ at position 5 alter the electronic landscape, leading to distinct reactivity in palladium-catalyzed arylations compared to the 4-bromo isomer .
  • 4-Bromo-2-(trifluoromethyl)pyridine (CAS 887583-90-6) : Replacement of -OCF₃ with -CF₃ increases lipophilicity (logP ~2.5 vs. ~2.2 for -OCF₃) and slightly reduces steric hindrance, enhancing membrane permeability in drug design .
Steric and Conformational Variations
  • This contrasts with the planar -OCF₃ group in the parent compound .

Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) logP*
This compound C₆H₃BrF₃NO 242.00 Not reported ~2.2
4-Bromo-2-(trifluoromethyl)pyridine C₆H₃BrF₃N 226.00 45–48 ~2.5
3-Bromo-2-(trifluoromethoxy)pyridine C₆H₃BrF₃NO 242.00 Not reported ~2.3
5-Bromo-3-(trifluoromethoxy)pyridin-2-amine C₆H₃BrF₃N₂O 257.00 120–123 ~1.8

*logP values estimated using fragment-based methods. Data sourced from .

Reactivity in Cross-Coupling Reactions

  • Pd-Catalyzed Arylations :
    • This compound participates in direct arylations with heteroarenes (e.g., imidazo[1,2-a]pyridine) to yield biaryl products in >90% efficiency, outperforming sterically hindered analogs like 2-bromo-3-(trifluoromethoxy)pyridine (70–85% yields) .
    • The bromine’s position (4 vs. 2 or 5) significantly impacts coupling efficiency. For example, 2-bromo isomers require higher catalyst loading due to steric constraints .

Key Research Findings

Synthetic Accessibility : The parent compound is synthesized via nucleophilic substitution or palladium-mediated reactions, while analogs like 4-bromo-2-(2-methoxyethoxy)pyridine require multi-step protocols, reducing scalability .

Thermal Stability : The trifluoromethoxy group enhances thermal stability compared to methoxy analogs, making it suitable for high-temperature reactions .

Biological Selectivity : Substitution at position 2 with -OCF₃ improves target selectivity in kinase inhibitors compared to -CF₃ derivatives, likely due to reduced off-target interactions .

Biological Activity

4-Bromo-2-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C₆H₃BrF₃NO, notable for its unique structure that includes a bromine atom and a trifluoromethoxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The compound typically appears as pale yellow or colorless crystals and has a molar mass of approximately 225.99 g/mol. The trifluoromethoxy group enhances the electron-withdrawing capacity of the molecule, contributing to its reactivity and stability, which are critical for its biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The minimum inhibitory concentration (MIC) values against common pathogens suggest its potential as an effective antimicrobial agent.

Bacterial Strain MIC (µg/mL)
E. faecalis40
P. aeruginosa50
S. typhi30
K. pneumoniae45

This data indicates that the compound's structural features may enhance its interaction with bacterial cell membranes, leading to effective inhibition of bacterial growth .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines, with a notable effect on MCF-7 breast cancer cells. The IC50 values indicate that it can significantly reduce cell viability at specific concentrations.

Cell Line IC50 (µM)
MCF-7225
HeLa200
A549150

The mechanism of action appears to involve the induction of oxidative stress and disruption of mitochondrial function, leading to programmed cell death .

Case Studies and Research Findings

  • Photosensitization : A study highlighted the role of this compound as a photosensitizer in photochemical reactions, which is crucial for synthesizing carboxylates and halides. This property is particularly relevant in developing new therapeutic agents that utilize light activation for targeted treatment.
  • Toxicological Assessments : Although specific toxicity data on this compound is limited, general precautions are advised due to its halogenated nature. Comparisons with structurally similar compounds have shown potential health hazards, emphasizing the need for careful handling during laboratory applications.
  • Synthesis and Optimization : Various synthetic routes have been explored to improve yield and purity of this compound. Techniques such as recrystallization and chromatography have been employed successfully in research settings to obtain high-quality samples for biological testing .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-(trifluoromethoxy)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of a precursor pyridine derivative. For example, bromination of 2-(trifluoromethoxy)pyridine using bromine in polar aprotic solvents (e.g., dichloromethane) under controlled temperatures (25–50°C) can yield the target compound. Catalysts like Lewis acids (e.g., FeBr₃) may enhance regioselectivity for the 4-position. Solvent choice is critical: polar aprotic solvents stabilize intermediates, while protic solvents may lead to side reactions .

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (part of the SHELX suite) is standard for structural elucidation. Key steps include:

  • Growing high-quality crystals via slow evaporation in solvents like hexane/ethyl acetate.
  • Collecting intensity data with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement with SHELXL to model atomic positions, accounting for heavy atoms (Br) and anisotropic displacement parameters. Validate using R-factor and residual electron density maps .

Q. What analytical techniques are recommended for distinguishing substituent effects in halogenated pyridines?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to identify electronic environments (e.g., deshielding effects from Br and CF₃O groups).
  • HPLC-MS : For purity assessment and detecting trace byproducts (e.g., dehalogenated derivatives).
  • IR Spectroscopy : To confirm functional groups (C-Br stretch ~550 cm⁻¹; CF₃O vibrations ~1250 cm⁻¹).
    Comparative studies with analogs (e.g., 3-Bromo-2-(trifluoromethoxy)pyridine) highlight substitution-pattern-dependent spectral shifts .

Q. How does the trifluoromethoxy group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing trifluoromethoxy group activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the 4-bromo position. Kinetic studies in DMF or DMSO with nucleophiles (e.g., amines, thiols) show accelerated rates compared to non-fluorinated analogs. Solvent polarity and temperature (60–100°C) must be optimized to minimize side reactions like ring oxidation .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electronic parameters. Key factors:

  • Electrostatic Potential Maps : Identify electron-deficient sites (Br position) for Suzuki-Miyaura couplings.
  • Frontier Molecular Orbitals : Predict reactivity with Pd catalysts (e.g., Pd(PPh₃)₄).
    Experimental validation via GC-MS or LC-HRMS ensures computational accuracy .

Q. What strategies address contradictory data in solvent effects on bromination reactions?

  • Methodological Answer : Contradictions arise from solvent-dependent intermediates. Systematic analysis includes:

  • Kinetic Profiling : Monitor reaction progress via in-situ FTIR or Raman spectroscopy.
  • Isolation of Intermediates : Use low-temperature quenching to identify bromine-adduct intermediates.
    For example, acetic acid may stabilize bromonium ions, while DCM favors direct electrophilic substitution .

Q. How can researchers design experiments to study the biological activity of this compound without FDA-approved data?

  • Methodological Answer :

  • In-Silico Screening : Molecular docking against target proteins (e.g., kinases) using AutoDock Vina.
  • In-Vitro Assays : Cytotoxicity testing (MTT assay) on cell lines (e.g., HEK293) at 10–100 µM concentrations.
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation.
    Note: Biological studies must comply with ethical guidelines; the compound is not for human use .

Q. What advanced purification techniques mitigate challenges posed by trace halogenated byproducts?

  • Methodological Answer :

  • Preparative HPLC : Use C18 columns with isocratic elution (ACN:H₂O, 70:30) to separate brominated isomers.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data (see Figure 1).
  • Mass-Directed Fractionation : LC-MS-guided isolation ensures >98% purity for structural studies .

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